1-o-Tolyl-1H-tetrazole-5-thiol
Overview
Description
1-o-Tolyl-1H-tetrazole-5-thiol is an organic compound with the molecular formula C8H8N4S and a molecular weight of 192.24 g/mol . It belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Biochemical Pathways
Tetrazoles, including 5-substituted 1h-tetrazoles, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . This suggests that 1-o-Tolyl-1H-tetrazole-5-thiol may influence pathways where carboxylic acids play a role.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-o-Tolyl-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of 1-o-tolyl-1H-tetrazole with thiolating agents. Another method includes the cycloaddition of nitriles with sodium azide in the presence of catalysts such as zinc salts or iodine . Microwave-assisted synthesis and the use of heterogeneous catalysts have also been explored to improve yields and reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-o-Tolyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it to the corresponding thiol or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted tetrazoles depending on the reagents used.
Scientific Research Applications
1-o-Tolyl-1H-tetrazole-5-thiol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1H-tetrazole-5-thiol
- 1-Phenyl-1H-tetrazole-5-thiol
- 5-Methyl-1H-tetrazole-5-thiol
Comparison: 1-o-Tolyl-1H-tetrazole-5-thiol is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties. This makes it distinct from other tetrazole derivatives, such as 1H-tetrazole-5-thiol and 1-phenyl-1H-tetrazole-5-thiol, which have different substituents at the 1-position. The o-tolyl group can influence the compound’s reactivity, solubility, and binding interactions .
Properties
IUPAC Name |
1-(2-methylphenyl)-2H-tetrazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-6-4-2-3-5-7(6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOYHQDJHZXSNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=S)N=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359191 | |
Record name | 1-o-Tolyl-1H-tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53662-42-3 | |
Record name | 1-o-Tolyl-1H-tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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